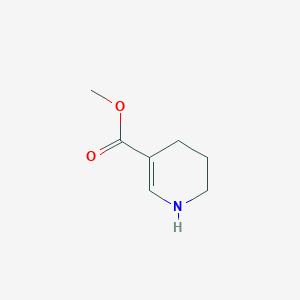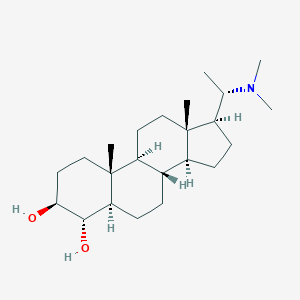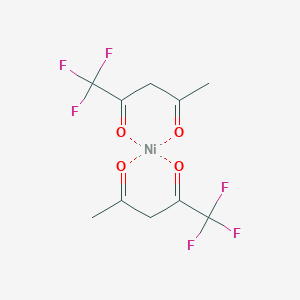
Nickel;1,1,1-trifluoropentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been prepared and characterized. This process involved using microanalysis, conductance, magnetic, and spectral measurements, with specific coordination through oxygen and nitrogen atoms to form a six-coordinate octahedral geometry for nickel complexes (Woods et al., 2009).
Molecular Structure Analysis
Nickel(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide have been examined, showing a distorted octahedral coordination involving four equatorial oxygen atoms from β-diketonate ligands and two axial oxygen atoms from dimethyl sulfoxide (Magerramov et al., 2011).
Chemical Reactions and Properties
The reactions of nickel(II) with 1,1,1-trifluoropentane-2,4-dione in aqueous solutions at 25°C have been studied, showing that the metal ion reacts exclusively with the enol tautomer of the β-diketone. These studies provided valuable insights into the kinetics and mechanisms of the formation of nickel complexes (Hynes & O'Shea, 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their bipyridine and phenanthroline adducts have been synthesized. These complexes exhibit unique properties, including magnetic dilution and shifts in electronic spectral bands upon chelation, indicating potential applications in materials science and catalysis. X-ray crystallography confirmed the octahedral geometry of these complexes, highlighting their structural diversity and potential utility in various scientific applications (Woods et al., 2009).
Coordination Chemistry
A detailed study on a nickel(II) complex with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide revealed a distorted octahedral coordination polyhedron around the nickel atom. This structural insight is crucial for understanding the complexation behavior of nickel with β-diketones and designing nickel-based catalysts and materials (Magerramov et al., 2011).
Biological Activity
The lipophilicity and biological activity of Schiff base ligands and their nickel(II) and copper(II) complexes, involving 1,1,1-trifluoropentane-2,4-dione, were analyzed. These studies are foundational for developing new pharmaceutical agents, indicating how metal complexes could influence biological activity and drug design (Baošić et al., 2007).
Molecular Magnetism
Research on di-nickel(II) complexes bridged by β-diketones demonstrates interesting magnetic properties, such as ferromagnetic coupling, which could be harnessed in developing new magnetic materials. These findings open up new pathways in the study of molecular magnetism and its application in technology (Huang Ke-long, 2010).
Asymmetric Catalysis
A C2-symmetric nickel diamine complex has been identified as an efficient catalyst for nucleophilic addition to butane-2,3-dione, demonstrating the utility of nickel complexes in asymmetric synthesis. This has implications for synthetic organic chemistry, particularly in the stereoselective synthesis of complex molecules (Fossey et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
nickel;1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLEPCFUAPGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel;1,1,1-trifluoropentane-2,4-dione | |
CAS RN |
14324-83-5 |
Source


|
| Record name | NSC174292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

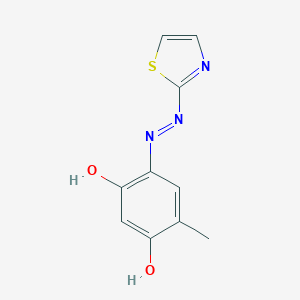
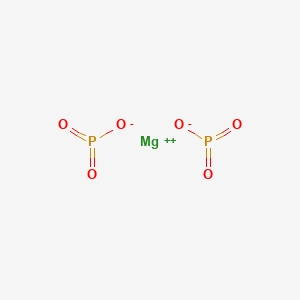
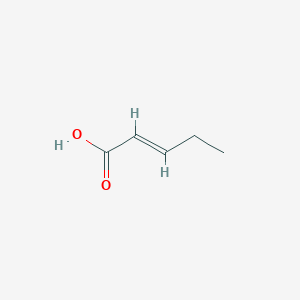
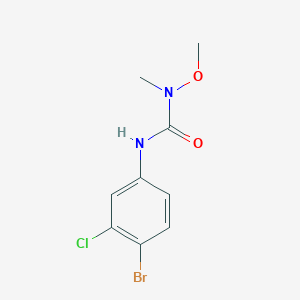
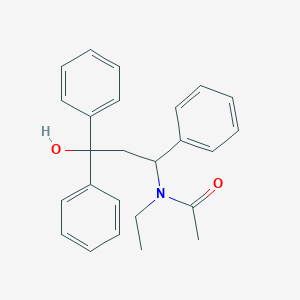

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
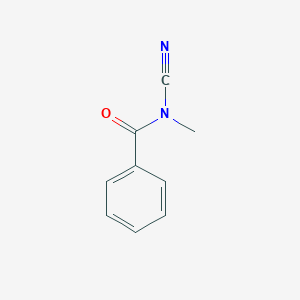
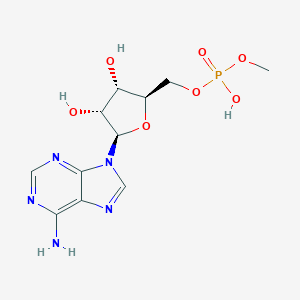
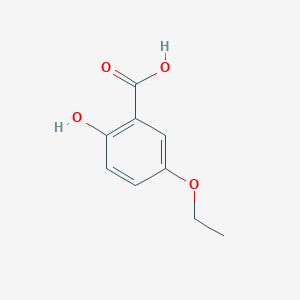
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

